molecular formula C17H15N7O2S B6587683 4-[({7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}amino)methyl]benzene-1-sulfonamide CAS No. 1251578-65-0

4-[({7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}amino)methyl]benzene-1-sulfonamide

Cat. No. B6587683
CAS RN: 1251578-65-0
M. Wt: 381.4 g/mol
InChI Key: BVAXSHOFUXALCE-UHFFFAOYSA-N
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Description

The compound “4-[({7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}amino)methyl]benzene-1-sulfonamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Mechanism of Action

Mode of Action

It is known that pyrazolo[3,4-d][1,2,3]triazin derivatives, which are structurally similar to this compound, have been studied for their potential biological activities . These compounds are often involved in complex biochemical reactions, but the exact interaction with their targets and the resulting changes are yet to be elucidated for this specific compound.

Biochemical Pathways

Pyrazolo[3,4-d][1,2,3]triazin derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

It is known that pyrazolo[3,4-d][1,2,3]triazin derivatives can exhibit various biological activities , but the specific effects of this compound need to be investigated further.

properties

IUPAC Name

4-[[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2S/c18-27(25,26)14-8-6-12(7-9-14)10-19-16-15-11-20-24(17(15)22-23-21-16)13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,18,25,26)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAXSHOFUXALCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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